{4-[(Propan-2-yloxy)methyl]phenyl}methanamine
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Overview
Description
Preparation Methods
The synthesis of {4-[(Propan-2-yloxy)methyl]phenyl}methanamine involves several steps. One common method includes the reaction of 4-hydroxybenzylamine with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
{4-[(Propan-2-yloxy)methyl]phenyl}methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
{4-[(Propan-2-yloxy)methyl]phenyl}methanamine is widely used in scientific research, particularly in the following areas:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.
Biology: The compound is used in biochemical assays and studies involving enzyme interactions and protein modifications.
Medicine: Research involving this compound includes studies on its potential therapeutic effects and its role in drug development.
Mechanism of Action
The mechanism of action of {4-[(Propan-2-yloxy)methyl]phenyl}methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The exact pathways and molecular targets may vary depending on the specific application and context of use .
Comparison with Similar Compounds
{4-[(Propan-2-yloxy)methyl]phenyl}methanamine can be compared with other similar compounds, such as:
{4-[(Methoxy)methyl]phenyl}methanamine: This compound has a methoxy group instead of a propan-2-yloxy group, leading to different chemical properties and reactivity.
{4-[(Ethoxy)methyl]phenyl}methanamine: The ethoxy group in this compound results in variations in its chemical behavior compared to the propan-2-yloxy derivative.
{4-[(Butan-2-yloxy)methyl]phenyl}methanamine: The butan-2-yloxy group introduces additional steric hindrance, affecting the compound’s reactivity and interactions.
Each of these compounds has unique properties that make them suitable for different applications, highlighting the versatility and importance of this compound in scientific research.
Properties
IUPAC Name |
[4-(propan-2-yloxymethyl)phenyl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-9(2)13-8-11-5-3-10(7-12)4-6-11/h3-6,9H,7-8,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILTZJELFPWVQJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC1=CC=C(C=C1)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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